Cas no 5689-33-8 (3-(Cyanomethyl)benzoic acid)

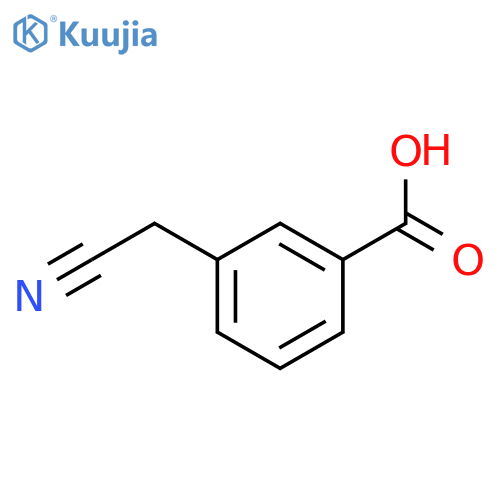

3-(Cyanomethyl)benzoic acid structure

商品名:3-(Cyanomethyl)benzoic acid

3-(Cyanomethyl)benzoic acid 化学的及び物理的性質

名前と識別子

-

- 3-(Cyanomethyl)benzoic acid

- m-(Cyanomethyl)benzoic acid

- Benzoic acid, 3-(cyanomethyl)-

- 3-(Cyanomethyl)BenzoicAcid

- J7V17Q435V

- 3-Carboxyphenylacetonitrile

- Ketoprofen impurity H [EP]

- m-Toluic acid, alpha-cyano-

- PubChem16897

- 3-cyanomethylbenzoic acid

- DATIHVJZEPOWPT-UHFFFAOYSA-N

- BBL100308

- STL553930

- RP22407

- SY0214

- DB-021702

- KETOPROFEN IMPURITY H [EP IMPURITY]

- 5689-33-8

- SY021474

- Ketoprofen Impurity H

- DTXSID00205412

- AKOS000102008

- Z274531452

- M-TOLUIC ACID, .ALPHA.-CYANO-

- KETOPROFEN IMPURITY H (EP IMPURITY)

- FS-3057

- MFCD08234486

- UNII-J7V17Q435V

- 3-(Cyanomethyl)benzoic Acid; Ketoprofen Imp. H (EP); Ketoprofen Impurity H

- AE-562/43460679

- CS-0128988

- Q27281323

- SCHEMBL2705263

- J-510851

- EN300-41853

- DTXCID00127903

-

- MDL: MFCD08234486

- インチ: 1S/C9H7NO2/c10-5-4-7-2-1-3-8(6-7)9(11)12/h1-3,6H,4H2,(H,11,12)

- InChIKey: DATIHVJZEPOWPT-UHFFFAOYSA-N

- ほほえんだ: O([H])C(C1=C([H])C([H])=C([H])C(C([H])([H])C#N)=C1[H])=O

計算された属性

- せいみつぶんしりょう: 161.04800

- どういたいしつりょう: 161.047678466g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 12

- 回転可能化学結合数: 2

- 複雑さ: 216

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.3

- トポロジー分子極性表面積: 61.1

じっけんとくせい

- 密度みつど: 1.257±0.06 g/cm3 (20 ºC 760 Torr),

- ゆうかいてん: 175-176 ºC (ethanol, 25% )

- ふってん: 371.6±25.0 °C at 760 mmHg

- フラッシュポイント: 178.6±23.2 °C

- ようかいど: 微溶性(3.2 g/l)(25ºC)、

- PSA: 61.09000

- LogP: 1.45088

- じょうきあつ: 0.0±0.9 mmHg at 25°C

3-(Cyanomethyl)benzoic acid セキュリティ情報

- シグナルワード:warning

- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある

- 警告文: P264+P280+P305+P351+P338+P337+P313

- セキュリティの説明: H303+H313+H333

- ちょぞうじょうけん:室温貯蔵

3-(Cyanomethyl)benzoic acid 税関データ

- 税関コード:2926909090

- 税関データ:

中国税関コード:

2926909090概要:

2926909090他のニトリル基化合物。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:6.5% 一般関税:30.0%

申告要素:

製品名, 成分含有量、

要約:

HS:29269090その他ニトリル機能化合物付加価値税:17.0%税金還付率:9.0%監督管理条件:なし最恵国関税:6.5% General tariff:30.0%

3-(Cyanomethyl)benzoic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM157871-10g |

3-(Cyanomethyl)benzoic acid |

5689-33-8 | 95%+ | 10g |

$730 | 2022-12-31 | |

| Enamine | EN300-41853-0.25g |

3-(cyanomethyl)benzoic acid |

5689-33-8 | 95.0% | 0.25g |

$19.0 | 2025-03-21 | |

| Fluorochem | 077968-1g |

3-(Cyanomethyl)benzoic acid |

5689-33-8 | 95% | 1g |

£115.00 | 2022-03-01 | |

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | C845011-1g |

3-(Cyanomethyl)benzoic acid |

5689-33-8 | 97% | 1g |

521.00 | 2021-05-17 | |

| Alichem | A015018794-250mg |

3-(Cyanomethyl)benzoic acid |

5689-33-8 | 97% | 250mg |

$480.00 | 2023-09-01 | |

| TRC | C981890-5g |

3-(Cyanomethyl)benzoic Acid |

5689-33-8 | 5g |

$638.00 | 2023-05-18 | ||

| Apollo Scientific | OR965652-1g |

3-(Cyanomethyl)benzoic acid |

5689-33-8 | 97% | 1g |

£44.00 | 2025-02-20 | |

| Enamine | EN300-41853-2.5g |

3-(cyanomethyl)benzoic acid |

5689-33-8 | 95.0% | 2.5g |

$47.0 | 2025-03-21 | |

| Fluorochem | 077968-5g |

3-(Cyanomethyl)benzoic acid |

5689-33-8 | 95% | 5g |

£350.00 | 2022-03-01 | |

| Ambeed | A214301-250mg |

3-(Cyanomethyl)benzoic acid |

5689-33-8 | 97% | 250mg |

$21.0 | 2025-02-21 |

3-(Cyanomethyl)benzoic acid 関連文献

-

Xiao-Wei Zhang,Zu-Feng Xiao,Mei-Mei Wang,Yan-Jun Zhuang,Yan-Biao Kang Org. Biomol. Chem., 2016,14, 7275-7281

-

Marleen Renders,Emily Miller,Curtis H. Lam,David M. Perrin Org. Biomol. Chem., 2017,15, 1980-1989

-

Deshetti Jampaiah,Katie M. Tur,Samuel J. Ippolito,Ylias M. Sabri,James Tardio,Suresh K. Bhargava,Benjaram M. Reddy RSC Adv., 2013,3, 12963-12974

-

Shuo Xiong,Xudong Liu,Jian Zhou,Yi Liu,Yiping Shen,Xiaobo Yin,Jianhui Wu,Ran Tao,Yongqing Fu,Huigao Duan RSC Adv., 2020,10, 19178-19184

-

Po-Jung Huang,Yoshiki Natori,Yasutaka Kitagawa Dalton Trans., 2019,48, 908-914

5689-33-8 (3-(Cyanomethyl)benzoic acid) 関連製品

- 5537-71-3(3-(1-Cyanoethyl)benzoic acid)

- 50685-26-2(4-(Cyanomethyl)benzoic acid)

- 872091-00-4(3-(2-Cyanopropan-2-yl)benzoic acid)

- 1527727-35-0(1-(5-methyl-1,3-oxazol-4-yl)methylpiperazine)

- 2098022-83-2(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)-N-methylethan-1-amine)

- 689228-24-8(7-(3-ethoxypropyl)-6-sulfanylidene-2H,5H,6H,7H,8H-1,3dioxolo4,5-gquinazolin-8-one)

- 1803777-04-9(Ethyl 2-cyano-3-hydroxy-4-(trifluoromethoxy)benzoate)

- 2010325-18-3(8-azabicyclo3.2.1octane-3-thiol)

- 946354-46-7(N-(3-fluoro-4-methylphenyl)-1-(4-fluorophenyl)methyl-2-oxo-1,2-dihydropyridine-3-carboxamide)

- 1421465-36-2(2-(4-{2-(ethylsulfanyl)phenylformamido}but-2-yn-1-yl)oxybenzamide)

推奨される供給者

Amadis Chemical Company Limited

(CAS:5689-33-8)3-(Cyanomethyl)benzoic acid

清らかである:99%/99%/99%

はかる:1.0g/5.0g/10.0g

価格 ($):189.0/567.0/942.0

Suzhou Senfeida Chemical Co., Ltd

(CAS:5689-33-8)3-(CYANOMETHYL)BENZOIC ACID

清らかである:99%

はかる:200KG

価格 ($):問い合わせ